molecular formula C8H10O5S B1272827 Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate CAS No. 38293-63-9

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate

Cat. No. B1272827
CAS RN: 38293-63-9
M. Wt: 218.23 g/mol
InChI Key: BMEYAMNXPSFVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate (DOTDCM) is a heterocyclic compound with a sulfur atom in its ring structure. It is a derivative of tetrahydrothiophene and is used as a building block in organic synthesis. The compound has a CAS Number of 38293-63-9 and a linear formula of C8H10O5S .


Molecular Structure Analysis

The molecular structure of Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate is represented by the linear formula C8H10O5S . The IUPAC name for this compound is methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate . The InChI code is 1S/C8H10O5S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h5-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate has a molecular weight of 218.23 . It is a white to yellow solid at room temperature . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 333.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound also has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 163.2±15.9 °C .

Scientific Research Applications

Synthesis of Substituted Ribose and Furan Derivatives

A novel approach to the synthesis of substituted ribose and furan derivatives involves the use of DOTDCM. The addition reaction of furan to dimethyl acetylene dicarboxylate results in the formation of dimethyl 7-oxa-bicyclo .

Antioxidant Activity

The newly prepared dimethyl 3,4-dihydroxytetrahydrofuran-2,5-dicarboxylate, a derivative of DOTDCM, demonstrated 67.62% DPPH radical inhibition ability at 200 mg/dm³ .

Antimicrobial Activity

This compound exhibited good antimicrobial activity against several pathogenic microorganisms .

DNA Degradation

It has been observed that this compound can degrade the whole of the DNA molecule .

Biofilm Inhibition

Dimethyl 3,4-dihydroxytetrahydrofuran-2,5-dicarboxylate inhibited the biofilm formation of Staphylococcus aureus and Pseudomonas aeruginosa as 98.36 and 100% at 250 mg/dm³, respectively .

Microbial Cell Viability Inhibition

It displayed 100% microbial cell viability inhibition against Escherichia coli at 250 mg/dm³ .

Mechanism of Action

Biochemical Pathways

As a building block in organic synthesis, it is involved in various reactions that lead to the formation of a wide range of compounds, including polymers, drugs, and dyes .

Pharmacokinetics

. This suggests that its bioavailability may be influenced by these properties.

Action Environment

The action, efficacy, and stability of DOTDCM are likely to be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the solvent environment could influence its reactivity and stability . Additionally, factors such as temperature, pH, and the presence of other reactants could also influence its action and efficacy.

Safety and Hazards

The safety information for Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if the compound is on the skin, swallowed, or in the eyes .

properties

IUPAC Name

dimethyl 4-oxothiolane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEYAMNXPSFVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(SCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380609
Record name Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate

CAS RN

38293-63-9
Record name Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.